molecular formula C24H20ClNO4 B1365650 3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid CAS No. 250740-51-3

3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

Cat. No. B1365650
M. Wt: 421.9 g/mol
InChI Key: CQPNKLNINBUUOM-UHFFFAOYSA-N
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Description

3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid (MFCA) is an organic compound that is used in scientific research, specifically in the biochemical and physiological fields. It is a derivative of propionic acid, and is synthesized from 4-chlorophenyl and 9H-fluoren-9-ylmethoxycarbonylamino. MFCA has several applications in the field of science, and is known for its biochemical and physiological effects. In

Scientific Research Applications

Synthesis Methodologies

Researchers have developed convenient synthesis methods for compounds related to "3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid", emphasizing the importance of these compounds in chemical synthesis. For instance, a method was reported for synthesizing 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, showcasing high yield from 3‐bromopyruvic acid, highlighting the compound's role in facilitating synthetic pathways (K. Le & R. Goodnow, 2004).

Material Science Applications

In the field of material science, the derivatization of fluorenylmethoxycarbonyl amino acids has been explored for enhancing the properties of materials. A notable example is the development of fluorescent dyes containing the fluorene backbone, which exhibits bright fluorescence in solution and potential applications in sensing and imaging due to their photo-physical properties (Anna Wrona-Piotrowicz, A. Makal, & J. Zakrzewski, 2022).

Biochemical Research

In biochemical research, compounds related to "3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid" have been utilized as photocatalysts and in the synthesis of peptides. For instance, 3-Amino-fluorene-2,4-dicarbonitriles (AFDCs) were described as new photocatalysts for the decarboxylative arylation of α-amino acids, demonstrating the compound's potential in facilitating bioorganic transformations under mild conditions (Yiyang Chen, P. Lu, & Yanguang Wang, 2019).

Chemical Characterization and Utility

The chemical characterization and utility of fluorenylmethoxycarbonyl-protected amino acids have been extensively studied, with applications ranging from the development of novel hydrogelators to biomaterials. A comprehensive summary of noncovalent interactions in crystal structures of Fmoc-amino acids emphasized their importance in understanding the structural and supramolecular features critical for designing effective biomaterials (J. Bojarska et al., 2020).

properties

IUPAC Name

3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPNKLNINBUUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402066
Record name 3-(4-CHLORO-PHENYL)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

CAS RN

250740-51-3
Record name 3-(4-CHLORO-PHENYL)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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